molecular formula C21H24N4O2 B11250911 N-[2-(5-methyl-1H-indol-1-yl)ethyl]-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide

N-[2-(5-methyl-1H-indol-1-yl)ethyl]-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide

Cat. No.: B11250911
M. Wt: 364.4 g/mol
InChI Key: RZLDFNYHOQDCQR-UHFFFAOYSA-N
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Description

N-[2-(5-METHYL-1H-INDOL-1-YL)ETHYL]-2-(3-OXO-2,3,5,6,7,8-HEXAHYDROCINNOLIN-2-YL)ACETAMIDE is a complex organic compound that features an indole moiety and a hexahydrocinnolinyl group. Indole derivatives are known for their significant biological activities and are prevalent in many natural products and pharmaceuticals

Preparation Methods

The synthesis of N-[2-(5-METHYL-1H-INDOL-1-YL)ETHYL]-2-(3-OXO-2,3,5,6,7,8-HEXAHYDROCINNOLIN-2-YL)ACETAMIDE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 5-methylindole with an appropriate ethylating agent to form the indole-ethyl intermediate. This intermediate is then reacted with a hexahydrocinnolinyl derivative under specific conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to maximize yield and purity.

Chemical Reactions Analysis

N-[2-(5-METHYL-1H-INDOL-1-YL)ETHYL]-2-(3-OXO-2,3,5,6,7,8-HEXAHYDROCINNOLIN-2-YL)ACETAMIDE can undergo various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(5-METHYL-1H-INDOL-1-YL)ETHYL]-2-(3-OXO-2,3,5,6,7,8-HEXAHYDROCINNOLIN-2-YL)ACETAMIDE involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The hexahydrocinnolinyl group may enhance the compound’s binding affinity and specificity. These interactions can lead to changes in cellular pathways, influencing biological processes such as cell proliferation, apoptosis, and immune responses .

Comparison with Similar Compounds

Similar compounds include other indole derivatives and hexahydrocinnolinyl-containing molecules. For example:

N-[2-(5-METHYL-1H-INDOL-1-YL)ETHYL]-2-(3-OXO-2,3,5,6,7,8-HEXAHYDROCINNOLIN-2-YL)ACETAMIDE is unique due to the combination of both indole and hexahydrocinnolinyl moieties, which may confer distinct biological activities and potential therapeutic applications .

Properties

Molecular Formula

C21H24N4O2

Molecular Weight

364.4 g/mol

IUPAC Name

N-[2-(5-methylindol-1-yl)ethyl]-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)acetamide

InChI

InChI=1S/C21H24N4O2/c1-15-6-7-19-17(12-15)8-10-24(19)11-9-22-20(26)14-25-21(27)13-16-4-2-3-5-18(16)23-25/h6-8,10,12-13H,2-5,9,11,14H2,1H3,(H,22,26)

InChI Key

RZLDFNYHOQDCQR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(C=C2)CCNC(=O)CN3C(=O)C=C4CCCCC4=N3

Origin of Product

United States

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